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Introduction
Bromine trifluoride (BrF₃) is a highly reactive interhalogen compound that has carved a niche

in specialized areas of chemistry, particularly as a potent fluorinating agent. First synthesized in

the early 20th century, its discovery and the subsequent development of its synthesis have

been pivotal in advancing fluorine chemistry. This technical guide provides an in-depth

exploration of the historical synthesis of bromine trifluoride, detailing the seminal

experimental protocols and presenting key quantitative data. The document is intended to

serve as a comprehensive resource for researchers, scientists, and professionals in drug

development who require a thorough understanding of this unique reagent.

Discovery and Early Synthesis
The discovery of bromine trifluoride is credited to the French chemist Paul Lebeau in 1906.[1]

His pioneering work involved the direct fluorination of bromine, a method that, in principle,

remains a fundamental approach for the synthesis of this compound. Shortly after, the German

chemist Otto Ruff, a prominent figure in fluorine chemistry, further investigated and refined the

synthesis of interhalogen compounds, including bromine trifluoride.[2]
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The following sections provide detailed experimental protocols for the key historical methods of

synthesizing bromine trifluoride. These protocols are based on the original publications of the

pioneering chemists in this field.

Lebeau's Direct Fluorination of Bromine (1906)
Paul Lebeau's initial synthesis involved the direct reaction of elemental bromine and fluorine at

ambient temperature.[1]

Reaction: Br₂(l) + 3F₂(g) → 2BrF₃(l)

Experimental Protocol:

Apparatus: Lebeau's apparatus was constructed primarily of glass, a material choice that

highlights the challenges of working with highly reactive fluorine gas in that era. A key

component was a reaction vessel containing liquid bromine, into which a stream of fluorine

gas was introduced. The outlet of the vessel was connected to a condenser to liquefy any

vaporized product.

Procedure: A slow and controlled stream of fluorine gas was passed over the surface of

liquid bromine maintained at 20 °C.[1] The reaction is highly exothermic, and maintaining a

controlled temperature was crucial to prevent the formation of higher fluorides and to

manage the reaction rate. The resulting bromine trifluoride, a pale-yellow liquid, was

collected after condensation.

Purification: The crude product was purified by fractional distillation to separate it from

unreacted bromine and any bromine monofluoride (BrF) or bromine pentafluoride (BrF₅) that

may have formed as byproducts.

Ruff and Braida's Refined Direct Fluorination (1933)
Otto Ruff and his student Alfred Braida significantly improved upon the direct fluorination

method, employing more robust apparatus and achieving higher purity of the final product.[2]

Experimental Protocol:

Apparatus: Recognizing the extreme reactivity of fluorine and bromine trifluoride, Ruff and

Braida utilized apparatus constructed from more resistant materials such as copper and
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nickel. This was a significant advancement over the glass apparatus used by Lebeau. The

reaction was carried out in a metal reactor, which could better withstand the corrosive nature

of the reactants and products.

Procedure: A stream of fluorine gas, diluted with an inert gas like nitrogen, was passed

through liquid bromine. The dilution of fluorine provided better control over the reaction

temperature. The reaction temperature was often maintained at a slightly elevated

temperature (e.g., 80 °C) to increase the reaction rate while still minimizing the formation of

BrF₅.[3]

Purification: The product was purified by fractional distillation under vacuum, a technique that

allowed for the separation of components with close boiling points at lower temperatures,

thus preventing decomposition.

Synthesis via Disproportionation of Bromine
Monofluoride
Another historical route to bromine trifluoride involves the disproportionation of bromine

monofluoride (BrF).[1] Bromine monofluoride itself is unstable and readily disproportionates at

temperatures above -35 °C.

Reaction: 3BrF(g) → BrF₃(l) + Br₂(l)

Experimental Protocol:

Generation of Bromine Monofluoride: Bromine monofluoride was typically generated in situ

by the reaction of bromine with a stoichiometric amount of fluorine at low temperatures (e.g.,

in a chloroform solution at -70 °C).

Disproportionation: The reaction mixture containing BrF was then allowed to warm up. As the

temperature rose above its decomposition point, BrF disproportionated to yield bromine
trifluoride and bromine.

Separation: The resulting mixture was then separated by fractional distillation to isolate the

bromine trifluoride.

Synthesis from Chlorine Trifluoride and Bromine
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An alternative synthesis method involves the reaction of chlorine trifluoride (ClF₃) with bromine.

Reaction: ClF₃(g) + Br₂(l) → BrF₃(l) + BrCl(g)

Experimental Protocol:

Procedure: Gaseous chlorine trifluoride was passed through liquid bromine. The reaction

proceeds readily, with the more reactive chlorine displacing bromine from its higher fluoride.

Purification: The primary challenge in this method is the separation of bromine trifluoride
from the by-product, bromine monochloride (BrCl), and any unreacted starting materials.

This was typically achieved through careful fractional distillation.

Quantitative Data
The following tables summarize the key quantitative data for bromine trifluoride.

Table 1: Physical Properties of Bromine Trifluoride

Property Value

Molecular Formula BrF₃

Molar Mass 136.90 g/mol

Appearance Colorless to pale yellow fuming liquid

Odor Pungent, irritating

Melting Point 8.77 °C

Boiling Point 125.7 °C

Density (liquid) 2.803 g/cm³ at 25 °C

Vapor Pressure 1.1 kPa at 25 °C

Table 2: Thermochemical Properties of Bromine Trifluoride
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Property Value

Standard Enthalpy of Formation (liquid) -255.6 kJ/mol

Standard Enthalpy of Formation (gas) -229.0 kJ/mol

Standard Molar Entropy (liquid) 185.8 J/(mol·K)

Visualization of Historical Synthesis Pathways
The following diagram illustrates the key historical developments in the synthesis of bromine
trifluoride.

Historical Synthesis of Bromine Trifluoride

Paul Lebeau (1906)
Discovery and First Synthesis

Direct Fluorination of Bromine
Br₂ + 3F₂ → 2BrF₃

Pioneered

Otto Ruff & Alfred Braida (1933)
Refined Synthesis

Refined

Disproportionation of BrF
3BrF → BrF₃ + Br₂

Synthesis from ClF₃
ClF₃ + Br₂ → BrF₃ + BrCl

Click to download full resolution via product page

Caption: A diagram illustrating the key figures and synthetic routes in the history of bromine
trifluoride.

Conclusion
The discovery and synthesis of bromine trifluoride represent a significant chapter in the

history of fluorine chemistry. From Lebeau's pioneering work with glass apparatus to the more

sophisticated methods developed by Ruff and others, the journey to produce and purify this

highly reactive compound has been marked by ingenuity and a deep understanding of

chemical reactivity. The detailed experimental protocols and quantitative data presented in this

guide offer valuable insights for contemporary researchers and professionals who continue to
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explore the applications of this powerful fluorinating agent in various fields, including materials

science and the synthesis of complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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